molecular formula C7H8BrNO2 B8353603 ethyl 5-bromo-1H-pyrrole-3-carboxylate

ethyl 5-bromo-1H-pyrrole-3-carboxylate

Cat. No.: B8353603
M. Wt: 218.05 g/mol
InChI Key: WKZCJHDTNXPBJC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-pyrrole-3-carboxylate is a brominated pyrrole derivative with an ethyl ester group at the 3-position of the heterocyclic ring. Pyrrole derivatives are pivotal in medicinal and organic chemistry due to their role as intermediates in synthesizing bioactive molecules. The bromine atom at position 5 enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl or heteroaryl groups . This compound is synthesized via bromination of the parent pyrrole ester, as exemplified by the methyl ester analog (CAS 16420-39-6), which is prepared using N-bromosuccinimide (NBS) in tetrahydrofuran at low temperatures .

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

ethyl 5-bromo-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C7H8BrNO2/c1-2-11-7(10)5-3-6(8)9-4-5/h3-4,9H,2H2,1H3

InChI Key

WKZCJHDTNXPBJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Analogs

Ethyl 5-Bromo-1H-Pyrrole-2-Carboxylate

This positional isomer features the ester group at the 2-position instead of 3. The altered substitution pattern affects electronic properties and reactivity. For instance, the 2-carboxylate isomer (CAS 740813-37-0) has a molecular weight of 218.05 g/mol, similar to the 3-carboxylate analog, but its steric and electronic profiles differ, influencing its utility in subsequent reactions .

Methyl 5-Bromo-1H-Pyrrole-3-Carboxylate

Replacing the ethyl ester with a methyl group reduces steric bulk and alters solubility. This analog (CAS 16420-39-6) is synthesized via NBS-mediated bromination under cryogenic conditions, a method adaptable to the ethyl ester variant .

Ethyl 5-Bromo-6-Ethyl-3-Hydroxy-1-Methyl-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate

A more complex derivative with a fused pyrrolopyridine ring, additional substituents (ethyl, methyl, hydroxy), and a molecular weight of 327.17 g/mol.

Heterocyclic Derivatives with Bromine and Ester Groups

Ethyl 5-Bromopyrazolo[1,5-a]Pyridine-3-Carboxylate

This pyrazolopyridine derivative (CAS 741717-60-2) shares a bromine atom and ester group but differs in ring structure. Its structural similarity score (0.69) to pyrrole derivatives suggests moderate overlap in reactivity, though the pyridine nitrogen may confer distinct electronic properties .

Ethyl 5-Amino-1-(2-Bromophenyl)-1H-Pyrazole-3-Carboxylate

A pyrazole-based analog (CAS 1269294-14-5) with a bromophenyl substituent.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity References
This compound C₇H₈BrNO₂ 218.05 Bromine at 5, ethyl ester at 3; Suzuki coupling substrate Intermediate for covalent inhibitors
Ethyl 5-bromo-1H-pyrrole-2-carboxylate C₇H₈BrNO₂ 218.05 Ester at 2; positional isomer Uncommon in synthetic routes
Mthis compound C₆H₆BrNO₂ 204.03 Methyl ester; easier synthesis Bromination studies
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate C₁₄H₁₇BrN₂O₃ 327.17 Fused ring; multiple substituents Potential kinase inhibitors
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₉BrN₂O₂ 269.10 Pyrazolopyridine core; bromine at 5 Heterocyclic diversification

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